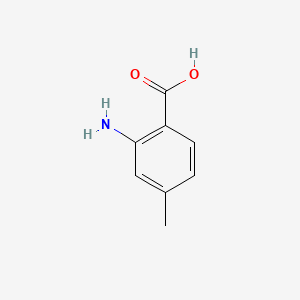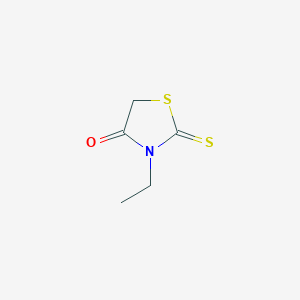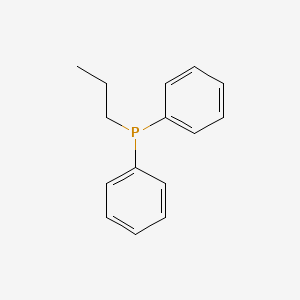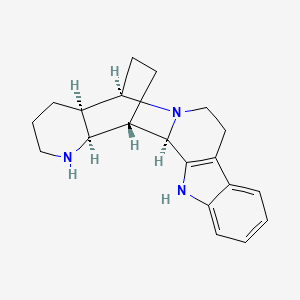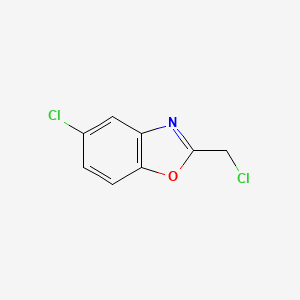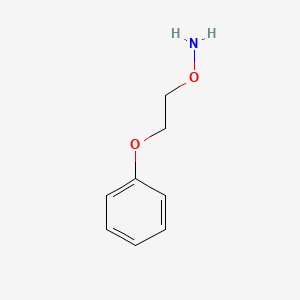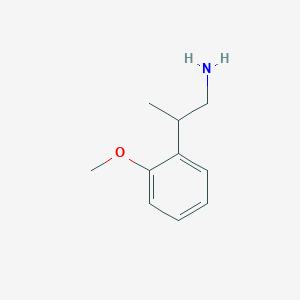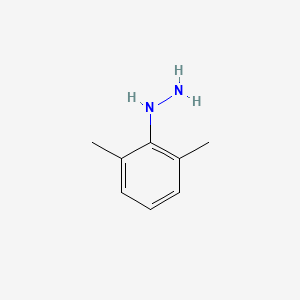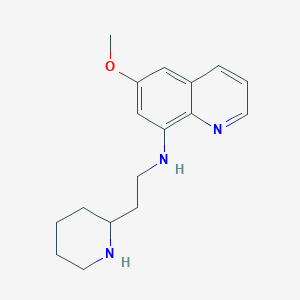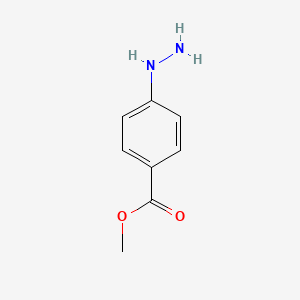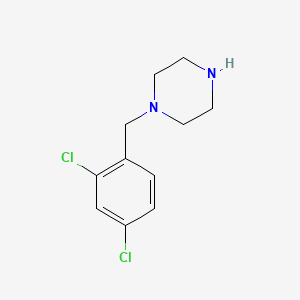
S-(p-Azidophenacyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Azidophenacyl)glutathione is a peptide.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling and Enzyme Activity Studies
S-(p-Azidophenacyl)glutathione has been used in the study of enzyme activities, particularly in photoaffinity labeling. It serves as a linear competitive inhibitor of beef liver glyoxalase II and sheep liver glutathione S-transferases. Upon irradiation, it covalently inhibits glyoxalase II, a finding that underscores its potential in studying enzyme mechanisms and interactions (Seddon, Bunni, & Douglas, 1980). Additionally, its use in labeling the active site of rat liver glutathione S-transferases further illustrates its applicability in enzymology research (Hoesch & Boyer, 1989).
Role in Biochemical Processes
The broad involvement of glutathione in various biochemical activities, such as detoxification, protein maintenance, and cellular protection, highlights the significance of studying its analogues like S-(p-Azidophenacyl)glutathione. Research shows that this compound can serve as a photoaffinity analogue of glutathione, which is instrumental in understanding the myriad of biological activities glutathione is involved in (Seddon & Douglas, 1980).
Interaction with Cellular Proteins
Studies using S-(4-azidophenacyl)[35S]glutathione for photoaffinity labeling of rat liver plasma membrane-associated proteins have demonstrated its utility in identifying membrane-associated proteins and elucidating their functions. This application is significant in understanding the transport of compounds across membranes and protecting membranes against electrophiles (Kunst, Sies, & Akerboom, 1989).
Glutathione S-Transferase Studies
Research on human pi class glutathione S-transferase and its photoaffinity labeling with S-(p-azidophenacyl)glutathione has contributed significantly to understanding the structure and function of this important enzyme family. These studies are crucial for insights into enzyme kinetics and the role of these enzymes in various physiological and pathological processes (Whalen, Kempner, & Boyer, 1996).
Eigenschaften
Molekularformel |
C18H22N6O7S |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
InChI-Schlüssel |
POHHFIIXXRDDJW-STQMWFEESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |
Piktogramme |
Irritant |
Sequenz |
XXG |
Synonyme |
APA-SG S-(4-azidophenacyl)glutathione S-(p-azidophenacyl)glutathione SPAP-GSH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



